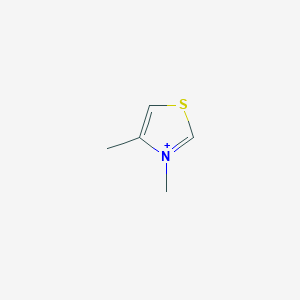
3,4-Dimethylthiazolium ion
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethylthiazolium ion is a useful research compound. Its molecular formula is C5H8NS+ and its molecular weight is 114.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biochemical Applications
1.1. Role as a Cofactor in Enzymatic Reactions
3,4-Dimethylthiazolium ion is known for its role as a cofactor in enzymatic reactions, particularly in the decarboxylation of pyruvate. It acts similarly to thiamine (Vitamin B1), facilitating key metabolic processes. A kinetic analysis revealed that DMT enhances the rate of pyruvate decarboxylation in both water and ethanol environments, showcasing its potential as a catalyst in metabolic pathways .
1.2. Interaction with Proteins
DMT forms stable complexes with various proteins, which can influence enzyme activity and stability. For instance, studies have demonstrated that DMT interacts with pyruvate dehydrogenase complexes, affecting their catalytic efficiency . This interaction is crucial for understanding metabolic regulation and enzyme kinetics.
Synthetic Applications
2.1. Organocatalysis
In synthetic organic chemistry, DMT has been utilized as a catalyst for various reactions, including aldol condensations and Michael additions. Its ability to stabilize reaction intermediates makes it an effective organocatalyst. Research indicates that DMT can facilitate the formation of complex molecules through these catalytic processes, thereby enhancing reaction yields and selectivity .
2.2. Synthesis of Thiazolium Salts
DMT serves as a precursor for synthesizing various thiazolium salts, which are valuable in organic synthesis. The preparation of 3,4-dimethylthiazolium iodide from DMT exemplifies its utility in generating functionalized compounds that can be further modified for diverse applications .
Case Studies and Research Findings
3.1. Kinetic Studies on Enzyme Catalysis
A notable study conducted by Kluger et al. focused on the kinetic properties of DMT in enzyme-catalyzed reactions, revealing insights into its mechanism of action as a cofactor. The research highlighted that DMT significantly lowers the activation energy required for the decarboxylation of pyruvate, thus enhancing reaction rates .
3.2. Organocatalytic Reactions
In another investigation, researchers explored the use of DMT in catalyzing Diels-Alder reactions, demonstrating its effectiveness in promoting cycloaddition processes under mild conditions. The study provided detailed reaction conditions and product ratios, showcasing DMT's potential in synthetic organic chemistry .
Data Tables
化学反応の分析
Acidic Proton Exchange at C2
The C2 proton of the 3,4-dimethylthiazolium ion is highly acidic, enabling rapid exchange with deuterium in D₂O solutions. At pD 7, complete exchange occurs within seconds, forming the reactive conjugate base (ylide) . This ylide is critical for nucleophilic catalysis and initiates subsequent reactions such as benzoin condensation and decarboxylation.
Catalytic Role in Benzoin Condensation
The ion catalyzes the condensation of benzaldehyde to benzoin, mirroring thiamine’s coenzyme function. The mechanism involves:
-
Deprotonation at C2 to form the ylide.
-
Nucleophilic attack on benzaldehyde, forming a tetrahedral intermediate.
Key requirements :
-
Fresh benzaldehyde (to avoid oxidation byproducts like benzoic acid).
-
Optimal pH/pD conditions to stabilize the ylide.
Pyruvate Decarboxylation
The ion facilitates decarboxylation of α-keto acids like pyruvate. Kinetic studies in water and ethanol reveal:
-
Rate constants depend on solvent polarity and base strength.
-
In water, the reaction proceeds via a zwitterionic transition state, while ethanol stabilizes intermediates differently .
Mechanistic steps :
-
Ylide formation via C2 deprotonation.
-
Nucleophilic attack on pyruvate, forming a covalent adduct.
-
Decarboxylation to release CO₂ and generate an enamine.
Geometric and Electronic Changes
Computational studies (MNDO-PM3 method) show:
-
Rotation of the thiazolium ring (dihedral angle ~90°) disrupts the S3–O6 bond, promoting decarboxylation.
-
Bond order between S3 and O6 decreases from 0.4 to near zero during this process .
Reactivity with Nucleophiles
The ion’s acetylated derivative (2-acetyl-3,4-dimethylthiazolium) undergoes nucleophilic reactions:
-
Hydroxylamine : Forms acetohydroxamic acid efficiently at pH 5.5–6.5.
-
2-Mercaptoethanol : Limited thioester formation at pH 4–5.
-
Dihydrolipoic acid : No significant acyl transfer observed .
Equilibrium forms in aqueous solution :
-
Keto, hydrate, and intramolecular carbinolamine species coexist, with hydration favored at lower temperatures .
Solvent and Base Effects
Reaction pathways are highly solvent- and base-dependent:
-
Polar solvents (e.g., DMF, NMF) accelerate decarboxylation by stabilizing zwitterionic intermediates.
-
Weak bases (e.g., DMAP, NMM) favor enolate formation, enabling Diels–Alder reactions, while stronger bases (e.g., DBU) promote alternative pathways like cyclopentane formation .
Example :
| Solvent | Relative Rate (vs. Water) | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) |
|---|---|---|---|
| Formamide | ~10× faster | 37.1 | 35.2 |
| DMF | ~1000× faster | 35.8 | 33.9 |
Comparative Reactivity with Thiamine Derivatives
While the this compound mimics thiamine’s thiazolium ring, key differences arise from the absence of the 4-aminopyrimidine moiety:
特性
CAS番号 |
694-30-4 |
|---|---|
分子式 |
C5H8NS+ |
分子量 |
114.19 g/mol |
IUPAC名 |
3,4-dimethyl-1,3-thiazol-3-ium |
InChI |
InChI=1S/C5H8NS/c1-5-3-7-4-6(5)2/h3-4H,1-2H3/q+1 |
InChIキー |
RHRPPNDIWVFSRX-UHFFFAOYSA-N |
SMILES |
CC1=CSC=[N+]1C |
正規SMILES |
CC1=CSC=[N+]1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















